molecular formula C23H16AsO5W B13740104 Tungsten, pentacarbonyl(triphenylarsine)- CAS No. 29743-02-0

Tungsten, pentacarbonyl(triphenylarsine)-

Katalognummer: B13740104
CAS-Nummer: 29743-02-0
Molekulargewicht: 631.1 g/mol
InChI-Schlüssel: NXNLFOZDJXOELY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tungsten, pentacarbonyl(triphenylarsine)- is a coordination compound with the formula C23H15AsO5W and a molecular weight of 630.12 g/mol . This compound is notable for its unique structure, which includes a tungsten center coordinated to five carbonyl groups and one triphenylarsine ligand. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tungsten, pentacarbonyl(triphenylarsine)- typically involves the reaction of tungsten hexacarbonyl with triphenylarsine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants in a suitable solvent such as toluene .

Industrial Production Methods: While specific industrial production methods for tungsten, pentacarbonyl(triphenylarsine)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: Tungsten, pentacarbonyl(triphenylarsine)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various tungsten complexes with different ligands, while oxidation and reduction reactions can produce tungsten species in different oxidation states .

Wissenschaftliche Forschungsanwendungen

Tungsten, pentacarbonyl(triphenylarsine)- has several scientific research applications, including:

Wirkmechanismus

The mechanism by which tungsten, pentacarbonyl(triphenylarsine)- exerts its effects involves the coordination of the tungsten center to various ligands, which can influence its reactivity and stability. The compound can interact with molecular targets through ligand exchange and redox reactions, affecting various chemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • Tungsten, pentacarbonyl(triphenylphosphine)-
  • Chromium, pentacarbonyl(triphenylarsine)-
  • Molybdenum, pentacarbonyl(triphenylarsine)-

Comparison: Tungsten, pentacarbonyl(triphenylarsine)- is unique due to the presence of the triphenylarsine ligand, which imparts distinct electronic and steric properties compared to similar compounds with triphenylphosphine or other ligands. This uniqueness can influence its reactivity, stability, and applications in various fields .

Eigenschaften

CAS-Nummer

29743-02-0

Molekularformel

C23H16AsO5W

Molekulargewicht

631.1 g/mol

InChI

InChI=1S/C18H16As.5CO.W/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;/h1-15,19H;;;;;;

InChI-Schlüssel

NXNLFOZDJXOELY-UHFFFAOYSA-N

Kanonische SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[AsH](C2=CC=CC=C2)C3=CC=CC=C3.[W]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.